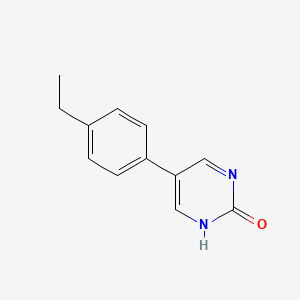![molecular formula C5H3N3OS2 B6285748 5-sulfanyl-[1,3]thiazolo[5,4-d]pyrimidin-7-ol CAS No. 1028332-34-4](/img/no-structure.png)
5-sulfanyl-[1,3]thiazolo[5,4-d]pyrimidin-7-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
Antibacterial and Antitubercular Activities
5-sulfanyl-[1,3]thiazolo[5,4-d]pyrimidin-7-ol derivatives have been studied for their potential antibacterial and antitubercular activities. Novel compounds synthesized from this class showed significant activities in these areas. This indicates their potential use in developing new antimicrobial and antitubercular drugs (Cai et al., 2016).
As a Privileged Scaffold in Drug Discovery
Thiazolo[5,4-d]pyrimidines, including this compound, are recognized as privileged scaffolds in drug discovery. They have structural similarities to purines and have been developed for a variety of pharmacological activities, including as immune-modulators and anti-inflammatory agents (Kuppast & Fahmy, 2016).
Fungicidal Activity
Research into this compound has also explored its potential as a fungicide. Synthesized derivatives demonstrated promising fungicidal activities, indicating their potential use in agricultural and pharmaceutical applications (Eliazyan et al., 2011).
Synthesis and Structural Analysis
The synthesis and structural analysis of this compound derivatives have been a key area of research. This includes exploring various synthetic methods and understanding their chemical properties for potential applications in medicinal chemistry (Dyachenko, Vas’kevich, & Vovk, 2014).
Mécanisme D'action
Target of Action
5-Sulfanyl-[1,3]thiazolo[5,4-d]pyrimidin-7-ol is a derivative of thiazolopyrimidine, a nitrogen and sulphur containing heterocyclic aromatic molecule . Thiazolopyrimidines have been reported to possess a broad spectrum of pharmacological activities . .
Mode of Action
Thiazolopyrimidines, in general, have been reported to exhibit antimicrobial, antiviral, anti-parkinson, anticancer, and anti-inflammatory activities . The specific interaction of this compound with its targets and the resulting changes are subjects for future research .
Biochemical Pathways
Thiazolopyrimidines have been reported to interact with a wide range of receptor targets , suggesting that they may affect multiple biochemical pathways.
Result of Action
Thiazolopyrimidines have been reported to exhibit a broad spectrum of pharmacological activities , suggesting that they may have diverse molecular and cellular effects.
Action Environment
It is known that the thiazolo[5,4-d]thiazole fused (bi)heterocycle is an electron-deficient system with high oxidative stability and a rigid planar structure, enabling efficient intermolecular π–π overlap . This suggests that the compound may be stable under various environmental conditions.
Orientations Futures
The development of novel topoisomerase I inhibitors aimed to overcome the defects of current treatments has achieved considerable interest . The exploration of the synthetic methods and biological properties of “5-sulfanyl-[1,3]thiazolo[5,4-d]pyrimidin-7-ol” and similar compounds could be a promising direction for future research .
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for 5-sulfanyl-[1,3]thiazolo[5,4-d]pyrimidin-7-ol involves the condensation of 2-aminothiazole with ethyl acetoacetate followed by cyclization with sulfur and subsequent oxidation to form the desired product.", "Starting Materials": [ "2-aminothiazole", "ethyl acetoacetate", "sulfur", "hydrogen peroxide", "sodium hydroxide", "water", "ethanol" ], "Reaction": [ "Step 1: Condensation of 2-aminothiazole with ethyl acetoacetate in ethanol using sodium hydroxide as a catalyst to form 5-ethyl-4-oxo-2-thioxo-1,3-thiazolidine.", "Step 2: Cyclization of 5-ethyl-4-oxo-2-thioxo-1,3-thiazolidine with sulfur in ethanol to form 5-ethyl-2-thioxo-[1,3]thiazolo[5,4-d]pyrimidine.", "Step 3: Oxidation of 5-ethyl-2-thioxo-[1,3]thiazolo[5,4-d]pyrimidine with hydrogen peroxide in water to form 5-sulfanyl-[1,3]thiazolo[5,4-d]pyrimidin-7-ol." ] } | |
Numéro CAS |
1028332-34-4 |
Formule moléculaire |
C5H3N3OS2 |
Poids moléculaire |
185.2 |
Pureté |
95 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





